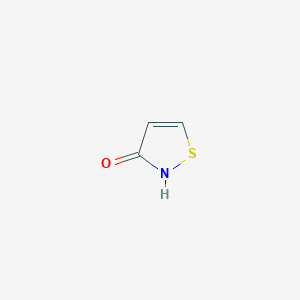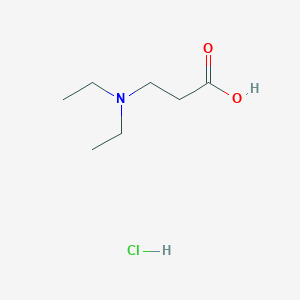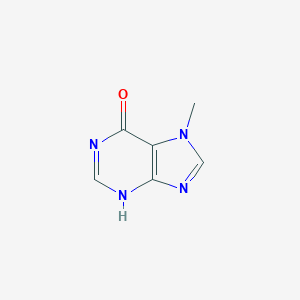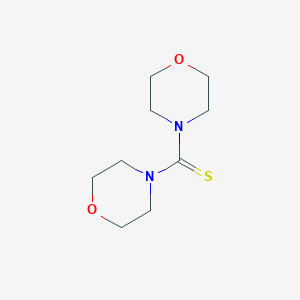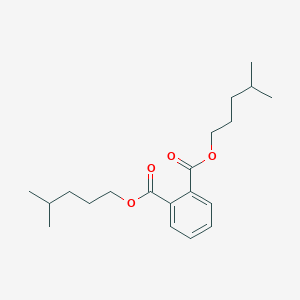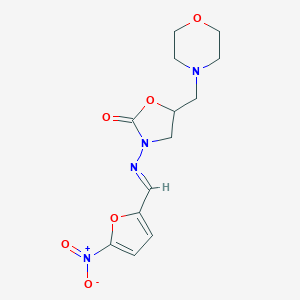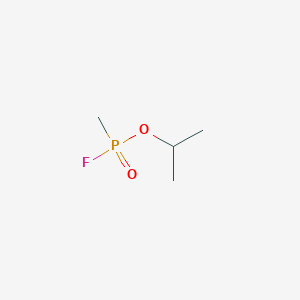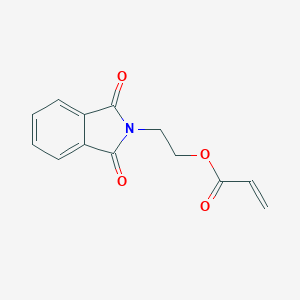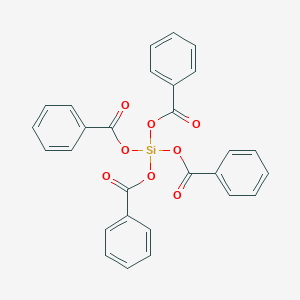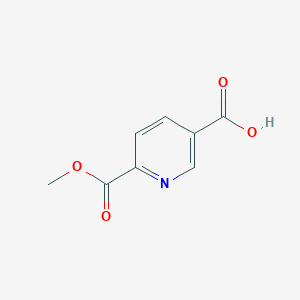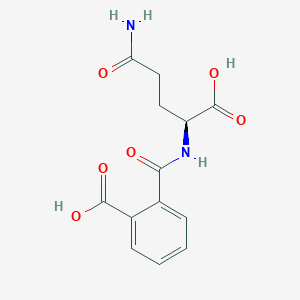
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid, also known as SACB, is a compound that has been widely studied due to its potential biochemical and physiological effects. This compound is a derivative of benzoic acid, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid is not fully understood, but it is believed to involve the binding of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid to target proteins or enzymes. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to bind to the active site of enzymes, inhibiting their activity. It has also been shown to bind to proteins, causing conformational changes that affect their function.
Efectos Bioquímicos Y Fisiológicos
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases and kinases, which are involved in various cellular processes. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has also been shown to affect the function of proteins, such as ion channels and transporters. Additionally, (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid in lab experiments is its ability to bind to proteins and emit fluorescence, making it a useful tool for protein detection. Another advantage is its potential use as an inhibitor of enzymes, making it a potential therapeutic agent for various diseases. However, one limitation of using (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid in lab experiments is its potential toxicity, which can affect the accuracy of the results.
Direcciones Futuras
There are several future directions for research on (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid. One area of research is its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another area of research is its potential use as a fluorescent probe for detecting proteins in vivo. Additionally, further studies are needed to fully understand the mechanism of action of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid and its potential side effects.
Conclusion
In conclusion, (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid is a compound that has been widely studied for its potential biochemical and physiological effects. It has been synthesized using various methods and has been shown to have potential use in various scientific research applications. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to bind to proteins and enzymes, affecting their function and potentially serving as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid and its potential applications.
Métodos De Síntesis
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid can be synthesized using various methods, including the reaction of 4-aminobenzoyl chloride with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester, followed by deprotection of the tert-butoxycarbonyl group. Another method involves the reaction of 4-aminobenzoyl chloride with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester, followed by hydrogenation and deprotection of the tert-butoxycarbonyl group.
Aplicaciones Científicas De Investigación
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been studied for its potential use in various scientific research applications. One area of research is its potential use as a fluorescent probe for detecting proteins. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to bind to proteins and emit fluorescence, making it a useful tool for protein detection. Another area of research is its potential use as an inhibitor of enzymes, such as proteases and kinases. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to inhibit the activity of these enzymes, making it a potential therapeutic agent for various diseases.
Propiedades
Número CAS |
17283-87-3 |
|---|---|
Nombre del producto |
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid |
Fórmula molecular |
C13H14N2O6 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
2-[[(1S)-4-amino-1-carboxy-4-oxobutyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H14N2O6/c14-10(16)6-5-9(13(20)21)15-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)(H,20,21)/t9-/m0/s1 |
Clave InChI |
ZIMWCUUEMGFXNW-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)O)C(=O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O |
Sinónimos |
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



